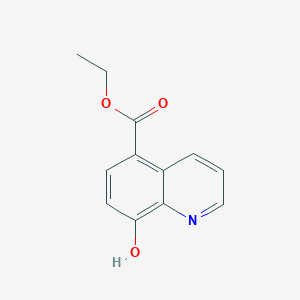

Ethyl 8-hydroxyquinoline-5-carboxylate

Description

Significance of the 8-Hydroxyquinoline (B1678124) Core in Chemical Synthesis and Applied Research

Among the various quinoline (B57606) derivatives, the 8-hydroxyquinoline (8-HQ) scaffold is particularly prominent. nih.govresearchgate.net This bicyclic compound, consisting of a pyridine (B92270) ring fused to a phenol (B47542) ring with a hydroxyl group at the 8th position, is a versatile and popular organic compound. rroij.comscispace.com The proximity of the hydroxyl group to the nitrogen atom in the pyridine ring gives 8-HQ its most notable characteristic: the ability to act as a potent bidentate chelating agent for a wide range of metal ions. scispace.comnbinno.comresearchgate.net This metal-binding affinity is central to many of its applications. nih.govnih.gov

The synthetic versatility of the 8-HQ core allows for the generation of a vast number of derivatives, which has propelled its study across various fields. nih.gov In medicinal chemistry, 8-HQ derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, neuroprotective, and anti-HIV properties. mdpi.comrroij.comnih.gov Beyond pharmaceuticals, 8-HQ is a critical component in the synthesis of Tris(8-hydroxyquinolinato)aluminium (AlQ3), a key material in Organic Light-Emitting Diodes (OLEDs), highlighting its importance in materials science. nbinno.com Its chelating properties also make it an excellent reagent in analytical chemistry for the detection and separation of metal ions. rroij.com

Overview of Ester Derivatives of 8-Hydroxyquinoline, with Emphasis on Ethyl 8-hydroxyquinoline-5-carboxylate

Ester derivatives of 8-hydroxyquinoline represent a significant subclass of modified 8-HQ scaffolds. The introduction of an ester functional group can modulate the compound's lipophilicity, membrane permeability, and interaction with biological targets. nih.gov These modifications can lead to enhanced or novel biological activities.

This compound is one such derivative, where an ethyl carboxylate group is attached at the 5-position of the 8-hydroxyquinoline ring. This specific modification makes it a subject of interest for synthetic and medicinal chemistry. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value |

|---|---|

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C12H11NO3 nih.gov |

| Molecular Weight | 217.22 g/mol nih.gov |

| Canonical SMILES | CCOC(=O)C1=C2C=CC=NC2=C(C=C1)O nih.gov |

| InChI Key | LYFNAHDRMCPGLF-UHFFFAOYSA-N nih.govchemicalbook.com |

| CAS Number | 104293-76-7 chemicalbook.com |

Scope and Research Imperatives for In-depth Investigation of this compound

The unique structural features of this compound, combining the proven 8-HQ metal-chelating core with an ester functional group, present compelling reasons for its in-depth investigation. The parent 8-HQ scaffold is a privileged structure in drug discovery, and its derivatives are actively researched for various therapeutic applications. nih.gov The ester group in the 5-position offers a site for further chemical modification, allowing for the synthesis of more complex molecules, such as amides or other ester derivatives, potentially leading to new chemical entities with tailored properties.

Furthermore, this compound can serve as a valuable intermediate in the synthesis of more complex molecules. For instance, similar structures like mthis compound are used as starting materials in reactions to create inhibitors of certain enzymes. rsc.org Research into its coordination chemistry could reveal novel metal complexes with interesting photophysical or biological properties, expanding on the known applications of 8-HQ in OLEDs and as antimicrobial agents. rroij.comnbinno.com A thorough exploration of its synthetic utility, biological activity, and material science applications is therefore a significant research imperative.

The synthesis of related 8-hydroxyquinoline carboxylate derivatives often involves multi-step reactions. A representative synthesis for a similar compound, mthis compound, provides insight into potential synthetic routes.

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Mthis compound, Methyl bromoacetate | Potassium carbonate, Acetone/THF, 100 °C (microwave) | Intermediate ester product rsc.org |

| 2 | Intermediate ester product | Further synthetic modifications (e.g., hydrolysis, amidation) | Target derivative rsc.org |

This generalized scheme highlights the reactivity of the 8-hydroxyquinoline carboxylate scaffold, indicating that this compound is a versatile platform for generating a library of novel compounds for further scientific evaluation.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 8-hydroxyquinoline-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-12(15)9-5-6-10(14)11-8(9)4-3-7-13-11/h3-7,14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFNAHDRMCPGLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=NC2=C(C=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 8 Hydroxyquinoline 5 Carboxylate and Its Derivatives

Classical and Contemporary Approaches to Quinoline (B57606) and 8-Hydroxyquinoline (B1678124) Synthesis

The construction of the quinoline ring system, a fundamental component of numerous pharmaceuticals and functional materials, has been a subject of extensive research for over a century. Several named reactions have become cornerstones of quinoline synthesis, each offering distinct advantages in terms of substrate scope and regioselectivity.

Two of the most classical and widely employed methods for quinoline synthesis are the Skraup and Friedländer reactions.

The Skraup synthesis is a cyclization reaction that typically involves the reaction of aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene. The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring. A key characteristic of the Skraup synthesis is its often vigorous nature, which can be moderated by the addition of ferrous sulfate.

The Friedländer synthesis , in contrast, offers a more convergent approach. It involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone or an aldehyde) in the presence of an acid or base catalyst. rsc.org This method is particularly useful for the synthesis of substituted quinolines, as the substitution pattern of the final product is directly determined by the choice of the starting materials. The reaction can be promoted by various catalysts, including trifluoroacetic acid, toluenesulfonic acid, iodine, and various Lewis acids. rsc.org

| Reaction | Reactants | Conditions | Key Features |

| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent (e.g., Nitrobenzene) | Heating | Often vigorous; can be moderated with ferrous sulfate. |

| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone, Compound with α-methylene group | Acid or Base Catalyst | Convergent; good for substituted quinolines. rsc.org |

The introduction of the crucial hydroxyl group at the 8-position of the quinoline ring to form 8-hydroxyquinoline (also known as oxine) can be achieved through several methods, with diazotization and alkali fusion being historically significant.

The diazotization route typically starts with 8-aminoquinoline (B160924). The amino group is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is then hydrolyzed by heating in an aqueous solution to yield 8-hydroxyquinoline.

An alternative classical method is the alkali fusion of quinoline-8-sulfonic acid. In this process, quinoline is first sulfonated to introduce a sulfonic acid group at the 8-position. The resulting quinoline-8-sulfonic acid is then fused with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, at high temperatures. This harsh treatment replaces the sulfonic acid group with a hydroxyl group, yielding 8-hydroxyquinoline upon workup.

A more direct and contemporary approach to the synthesis of 8-hydroxyquinoline involves the reaction of o-aminophenol with acrolein or its derivatives. This method is essentially a variation of the Skraup synthesis, but by starting with o-aminophenol, the hydroxyl group is already incorporated into the final quinoline structure at the desired 8-position. The reaction is typically carried out in the presence of an acid catalyst and an oxidizing agent. This approach offers the advantage of a more convergent synthesis of the 8-hydroxyquinoline core compared to the multi-step sequences involving functional group interconversions on a pre-formed quinoline ring.

Targeted Synthesis of Ethyl 8-hydroxyquinoline-5-carboxylate

The synthesis of the target molecule, this compound, requires the introduction of an ethyl carboxylate group at the 5-position of the 8-hydroxyquinoline ring. This can be achieved through a two-step process: first, the introduction of a carboxylic acid group at the 5-position, followed by its esterification.

Once 8-hydroxyquinoline-5-carboxylic acid is obtained, the final step is the esterification of the carboxylic acid group to form the corresponding ethyl ester. A common and well-established method for this transformation is the Fischer esterification . This reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use a large excess of the alcohol or to remove the water formed during the reaction.

| Reaction | Reactants | Conditions | Key Features |

| Fischer Esterification | Carboxylic Acid, Alcohol (Ethanol) | Strong Acid Catalyst (e.g., H₂SO₄), Heat | Equilibrium reaction; driven to completion by excess alcohol or water removal. |

The introduction of a carboxyl group at the 5-position of the 8-hydroxyquinoline ring is a key step. The directing effects of the existing hydroxyl and pyridine (B92270) nitrogen on the aromatic ring influence the regioselectivity of electrophilic substitution reactions. Several methods can be considered for this carboxylation step.

One potential route is the Kolbe-Schmitt reaction , which is a carboxylation reaction of phenols. In this reaction, the sodium salt of 8-hydroxyquinoline (sodium 8-quinolinate) would be heated with carbon dioxide under pressure. This would introduce a carboxylic acid group onto the aromatic ring. The regioselectivity of this reaction can be influenced by the reaction conditions, and it is plausible that substitution at the 5-position could be achieved.

Another classical method that could be adapted is the Reimer-Tiemann reaction . This reaction typically introduces a formyl group (-CHO) onto a phenol (B47542) ring using chloroform (B151607) in a basic solution. The resulting 8-hydroxyquinoline-5-carbaldehyde (B1267011) could then be oxidized to the corresponding carboxylic acid using a suitable oxidizing agent, such as potassium permanganate (B83412) or chromic acid.

More contemporary methods for the C-H functionalization of quinoline rings are also being developed. For instance, photocatalytic methods have been reported for the C-5 carboxylation of 8-aminoquinoline derivatives, which could potentially be adapted for 8-hydroxyquinoline.

| Reaction | Reactants | Intermediate/Product | Key Features |

| Kolbe-Schmitt Reaction | Sodium 8-quinolinate, Carbon Dioxide | 8-hydroxyquinoline-5-carboxylic acid | High pressure and temperature; regioselectivity can be an issue. |

| Reimer-Tiemann Reaction | 8-Hydroxyquinoline, Chloroform, Base | 8-hydroxyquinoline-5-carbaldehyde | Followed by oxidation to the carboxylic acid. |

Strategies for Protecting and Deprotecting the 8-Hydroxyl Group during Synthesis

In the multi-step synthesis of complex 8-hydroxyquinoline derivatives, the protection of the 8-hydroxyl group is often a critical step to prevent its interference with subsequent reactions. The choice of the protecting group is crucial and depends on its stability under the reaction conditions of the subsequent steps and the ease of its removal. Several protecting groups have been successfully employed for this purpose. rroij.comnih.gov

Commonly used protecting groups for the 8-hydroxyl group of quinoline include benzyl (B1604629), acetyl, tert-butyloxycarbonyl (Boc), and tosyl groups. rroij.comnih.govresearchgate.net The benzyl group is a popular choice and can be readily removed by catalytic hydrogen transfer. rroij.comscispace.com The acetyl group, introduced using acetyl chloride, offers another viable option, with deprotection achievable under acidic or basic conditions. nih.govcommonorganicchemistry.com The Boc group is also utilized and can be removed under acidic conditions. nih.gov The tosyl group has been employed as it is stable in acidic media and can be selectively removed using a suitable alkoxide. researchgate.net

Table 1: Protecting Groups for the 8-Hydroxyl Group of 8-Hydroxyquinoline

| Protecting Group | Protection Reagent | Deprotection Conditions | Reference(s) |

| Benzyl | Benzyl halide | Catalytic hydrogen transfer (e.g., cyclohexa-1,4-diene) | rroij.comscispace.com |

| Acetyl | Acetyl chloride | Acidic (e.g., HCl) or basic (e.g., NaOH) hydrolysis | nih.govcommonorganicchemistry.comcommonorganicchemistry.com |

| tert-Butyloxycarbonyl (Boc) | Di-tert-butyl dicarbonate | Acidic conditions (e.g., HCl) | nih.gov |

| Tosyl | Tosyl chloride | Suitable alkoxide | researchgate.net |

Advanced Derivatization Strategies of the 8-Hydroxyquinoline Scaffold

The 8-hydroxyquinoline scaffold is a versatile platform for the development of new compounds with diverse properties. Advanced derivatization strategies enable the introduction of various functional groups at specific positions on the quinoline ring, leading to a wide array of novel molecules.

Suzuki Cross-Coupling for Aryl Substitutions at Positions 5 and 7

The Suzuki cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of 8-hydroxyquinoline chemistry, it is frequently employed to introduce aryl substituents at the 5 and 7 positions of the quinoline ring. rroij.comresearchgate.net This reaction typically involves the coupling of a halogenated 8-hydroxyquinoline derivative (e.g., 5-bromo-8-hydroxyquinoline or 5,7-dibromo-8-hydroxyquinoline) with an arylboronic acid in the presence of a palladium catalyst and a base. rroij.comresearchgate.net To prevent the phenolic hydroxyl group from interfering with the catalytic cycle, it is often necessary to protect it prior to the coupling reaction. rroij.comresearchgate.net

Table 2: Examples of Suzuki Cross-Coupling Reactions on the 8-Hydroxyquinoline Scaffold

| Starting Material | Coupling Partner | Catalyst/Base | Product | Reference(s) |

| 5-Bromo-8-(benzyloxy)quinoline | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 5-Aryl-8-(benzyloxy)quinoline | rroij.com |

| 5,7-Dibromo-8-hydroxyquinoline | Arylboronic acid | Pd(OAc)₂ / K₂CO₃ | 5,7-Diaryl-8-hydroxyquinoline | rroij.com |

| 4-Chloro-8-tosyloxyquinoline | Arylboronic acids | Pd(PPh₃)₄ / K₂CO₃ | 4-Aryl-8-tosyloxyquinoline | researchgate.net |

Mannich Reaction for Aminomethylation of 8-Hydroxyquinoline

The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. mdpi.comnih.gov In the case of 8-hydroxyquinoline, the position most susceptible to electrophilic substitution is C-7, making it the primary site for aminomethylation via the Mannich reaction. mdpi.comnih.gov This reaction provides a straightforward route to a diverse range of 7-aminomethyl-8-hydroxyquinoline derivatives. mdpi.com A wide variety of primary and secondary amines, both aliphatic and aromatic, can be utilized in this reaction, leading to a vast library of compounds with potential biological activities. mdpi.comresearchgate.net

Table 3: Examples of Mannich Reactions with 8-Hydroxyquinoline

| Amine | Aldehyde | Product | Reference(s) |

| Primary amines (e.g., octylamine) | Formaldehyde | 7-(Alkylaminomethyl)-8-hydroxyquinoline | mdpi.com |

| Secondary amines (e.g., piperidine) | Formaldehyde | 7-(Piperidin-1-ylmethyl)-8-hydroxyquinoline | mdpi.com |

| Aromatic amines (e.g., aniline) | Aromatic aldehydes | 7-[α-(Anilino)benzyl]-8-hydroxyquinoline | researchgate.net |

| Dicyclohexylamine | Formaldehyde | 7-((Dicyclohexylamino)methyl)-5-nitroquinolin-8-ol | mdpi.com |

Oxidative Annulation Strategies for Quinoline Carboxylates (e.g., Rhodium-Catalyzed Cyclization)

Recent advancements in synthetic methodology have led to the development of oxidative annulation strategies for the construction of the quinoline core. Rhodium-catalyzed cyclization has emerged as a powerful tool for the regioselective synthesis of quinoline carboxylates. mdpi.com One such strategy involves the reaction of aniline derivatives with alkynyl esters in the presence of a rhodium catalyst. mdpi.com In this process, the rhodium catalyst facilitates the ortho-C–H bond activation of the aniline, followed by a cyclization cascade. mdpi.com These methods offer an efficient and atom-economical approach to substituted quinoline carboxylates. snnu.edu.cnnih.gov Another rhodium-catalyzed approach involves the cyclopropanation of indoles with halodiazoacetates, followed by a ring-expansion to form the quinoline-3-carboxylate structure. beilstein-journals.org

Incorporation of Heterocyclic Moieties (e.g., Triazoles, Pyrazoles)

The incorporation of other heterocyclic rings onto the 8-hydroxyquinoline scaffold is a common strategy to create hybrid molecules with potentially enhanced or novel biological activities. Triazole and pyrazole (B372694) moieties are of particular interest in this regard.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for the synthesis of 1,2,3-triazole-substituted 8-hydroxyquinoline derivatives. nih.govacs.orgresearchgate.net This reaction involves the coupling of an 8-hydroxyquinoline derivative bearing either an azide (B81097) or an alkyne functionality with a complementary alkyne or azide, respectively. nih.govacs.org Metal-free click chemistry approaches have also been reported for the synthesis of these hybrids. rsc.org

The synthesis of pyrazole-containing 8-hydroxyquinoline derivatives can be achieved through various condensation reactions. For instance, the reaction of a hydrazine (B178648) with a diketone precursor attached to the 8-hydroxyquinoline core can lead to the formation of the pyrazole ring.

Table 4: Synthesis of 8-Hydroxyquinoline-Heterocycle Hybrids

| Heterocycle | Synthetic Method | Key Reagents | Reference(s) |

| 1,2,3-Triazole | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | 8-HQ-azide/alkyne, alkyne/azide partner, Cu(I) catalyst | nih.govacs.orgoup.com |

| 1,2,3-Triazole | Metal-free click chemistry | 8-HQ-azide/alkyne, alkyne/azide partner | rsc.org |

| Pyrazole | Azo coupling and cyclization | Diazonium salt of 4-amino-3-methyl-1H-pyrazol-5(4H)-one, 8-hydroxyquinoline |

Application of Nanocatalysts and Solvent-Free Conditions in Quinoline Derivative Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies. The use of nanocatalysts and solvent-free reaction conditions aligns with the principles of green chemistry and offers several advantages, including enhanced reaction rates, higher yields, easier catalyst recovery and reuse, and reduced waste generation. acs.orgnih.gov

Various types of nanocatalysts, such as those based on iron, copper, zinc, and other metals, have been successfully employed in the synthesis of quinoline derivatives. acs.orgnih.govtaylorfrancis.com These catalysts, owing to their high surface-area-to-volume ratio, exhibit exceptional catalytic activity. acs.orgtaylorfrancis.com For instance, iron-based nanoparticles have been utilized as effective and recyclable catalysts for quinoline synthesis. acs.org Similarly, copper-functionalized nanocatalysts have demonstrated high efficiency in the preparation of quinolines under moderate conditions. nih.gov The application of these nanocatalysts often allows for the reactions to be carried out under solvent-free conditions, further enhancing their green credentials. nih.gov

Table 5: Nanocatalysts in Quinoline Derivative Synthesis

| Nanocatalyst | Synthetic Method | Reaction Conditions | Advantages | Reference(s) |

| Iron-based nanoparticles | Friedlander annulation | Solvent-free or in green solvents (e.g., ethanol) | Recyclable, low toxicity, high surface area | acs.orgnih.gov |

| Copper-functionalized nanocatalysts | Multicomponent reactions | Moderate temperatures, often in ethanol | High efficiency, recyclability | nih.gov |

| Zinc-based nanocatalysts | Friedlander synthesis | Solvent-free | Superior activity and reusability | mlsu.ac.in |

| Silica (B1680970) nanoparticles | Friedlander hetero-annulation | Microwave irradiation | High yields, short reaction times, robust recyclability |

Reductive Cyclization Approaches for Substituted Quinolines

Reductive cyclization represents a significant strategy for the synthesis of the quinoline core structure. This approach typically involves the reduction of a functional group, commonly a nitro group, on a suitably substituted benzene (B151609) ring, which then facilitates an intramolecular cyclization to form the heterocyclic quinoline system. Various methodologies have been developed that leverage this principle to afford substituted quinolines in good yields. organic-chemistry.org

One facile method involves the reductive cyclization of o-nitrophenyl propargyl alcohols. organic-chemistry.org In this process, the reduction of the nitro group under acidic conditions initiates a Meyer–Schuster rearrangement. This rearrangement converts the propargyl alcohols into enones, which subsequently undergo cyclization to form the quinoline ring. organic-chemistry.org A variety of reducing agents have been tested for this transformation, with several providing high yields of the desired substituted quinolines. organic-chemistry.org

| Reducing Agent | Reported Yield |

|---|---|

| Fe/HCl | 82–95% |

| Zn/AcOH | 82–95% |

| SnCl2/HCl | 82–95% |

| TiCl3 | Poor |

Another prominent approach is the transition-metal-catalyzed reductive cyclization. For instance, the reductive cyclization of o-nitro-substituted Baylis–Hillman acetates can be catalyzed by [Cp*Fe(CO)2]2 using carbon monoxide as the reductant to produce 3-substituted quinolines in moderate to good yields. acs.org This method highlights the utility of organometallic catalysts in facilitating the key reductive and cyclization steps. acs.org

Furthermore, the synthesis of the quinoline nucleus can be achieved through the reductive cyclization of 2-nitrostyrenes. This reaction can be performed using carbon monoxide, followed by the removal of any protecting groups to yield the final quinoline product. nih.gov These diverse reductive cyclization strategies offer versatile pathways to access the core quinoline scaffold present in this compound and its derivatives.

Purification and Isolation Techniques for this compound and Synthesized Intermediates

The isolation of pure this compound and its synthetic intermediates from reaction mixtures is critical for subsequent characterization and use. Standard laboratory techniques such as crystallization and column chromatography are routinely employed to achieve high levels of purity.

Crystallization and Recrystallization from Suitable Solvents

Crystallization is a powerful technique for the purification of solid organic compounds. The process involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the desired compound forms crystals and precipitates out of the solution, leaving impurities behind. For compounds structurally similar to this compound, such as other 8-hydroxyquinoline derivatives, specific solvents have proven effective.

For example, 5-acetyl-8-hydroxyquinoline has been successfully purified by recrystallization from ethanol. researchgate.net The hydrochloride salt of this same compound was purified by recrystallization from hot water, yielding colorless, hair-like needles. researchgate.net A patented method for purifying crude 8-hydroxyquinoline involves dissolving the material in a heated chloralkane solvent, followed by cooling to induce crystallization, filtration, and solvent recovery. google.com This method reportedly achieves a product purity of 99.00% to 99.90% with a high yield of 95% to 98%. google.com

| Compound Type | Solvent | Source |

|---|---|---|

| Substituted 8-Hydroxyquinoline | Ethanol | researchgate.net |

| 8-Hydroxyquinoline Hydrochloride Salt | Hot Water | researchgate.net |

| Crude 8-Hydroxyquinoline | Chloralkane | google.com |

The general procedure often involves monitoring the reaction completion by Thin Layer Chromatography (TLC), followed by filtration and drying of the crude product before recrystallization. researchgate.net

Column Chromatography for Product Separation and Purification

Column chromatography is an indispensable technique for the separation and purification of individual compounds from a mixture. For 8-hydroxyquinoline derivatives, it has been reported as the most effective purification method compared to other techniques like washing or formation of insoluble metal complexes. researchgate.net The process involves passing a solution of the crude mixture through a column packed with a solid adsorbent (the stationary phase), most commonly silica gel. A solvent or mixture of solvents (the mobile phase or eluent) is used to move the components through the column at different rates depending on their affinity for the stationary phase, thus enabling separation.

The crude product is typically extracted into an organic solvent, dried over an anhydrous salt like Na₂SO₄, and concentrated under reduced pressure before being subjected to column chromatography. chemicalbook.com The selection of the eluent system is crucial for achieving good separation.

| Stationary Phase | Mobile Phase (Eluent) | Source |

|---|---|---|

| Silica Gel | 5% - 20% Ethyl acetate (B1210297) in Cyclohexane | rsc.org |

| Silica Gel | 15% Ethyl acetate/Cyclohexane and Methanol (B129727) | chemicalbook.com |

After loading the crude material onto the column, the eluent is passed through, and fractions are collected. orgsyn.org These fractions are then analyzed, often by TLC, to identify those containing the pure product, which are then combined and concentrated to yield the purified compound. orgsyn.org

Advanced Spectroscopic and Analytical Characterization of Ethyl 8 Hydroxyquinoline 5 Carboxylate and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. For Ethyl 8-hydroxyquinoline-5-carboxylate, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic arrangement and connectivity.

Proton (¹H) NMR for Structural Elucidation and Proton Environments

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The spectrum of this compound displays characteristic signals for the aromatic protons of the quinoline (B57606) ring system and the aliphatic protons of the ethyl ester group.

The aromatic region typically shows a set of coupled multiplets corresponding to the five protons on the quinoline core. The precise chemical shifts and coupling constants (J-values) are dictated by the electronic effects of the hydroxyl and carboxylate substituents. For the parent compound, 8-hydroxyquinoline (B1678124), aromatic protons resonate between δ 7.18 and 8.78 ppm. chemicalbook.com The electron-withdrawing nature of the ester group at the C-5 position in this compound is expected to deshield adjacent protons, shifting them downfield.

The ethyl group gives rise to two distinct signals: a quartet corresponding to the methylene (B1212753) (-CH₂) protons and a triplet for the terminal methyl (-CH₃) protons. The methylene protons are adjacent to the electron-withdrawing ester oxygen, causing them to resonate at a lower field (deshielded) compared to the methyl protons. The characteristic splitting pattern (quartet and triplet) is a result of spin-spin coupling between the two sets of protons. ucalgary.ca

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Quinoline H2, H3, H4 | ~ 7.5 - 9.0 | m |

| Quinoline H6, H7 | ~ 7.2 - 8.0 | m |

| -OH | Variable, broad | s |

| -O-CH₂ -CH₃ | ~ 4.4 | q |

Note: 's' denotes singlet, 't' denotes triplet, 'q' denotes quartet, 'm' denotes multiplet. Predicted values are based on typical chemical shifts for similar structural motifs.

Carbon-¹³C NMR for Carbon Skeleton Analysis

Carbon-¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The spectrum for this compound is expected to show 12 distinct signals, corresponding to each unique carbon atom in the structure.

Key signals include the carbonyl carbon of the ester group, which is highly deshielded and appears significantly downfield (typically δ 165-175 ppm). compoundchem.com The nine carbons of the quinoline ring resonate in the aromatic region (δ 110-160 ppm), with their exact shifts influenced by the positions of the nitrogen atom and the hydroxyl and ester substituents. The carbon attached to the hydroxyl group (C-8) is expected to be shifted downfield due to the oxygen's electronegativity. The carbons of the ethyl group appear in the aliphatic region, with the methylene carbon (-O-C H₂-) resonating at a lower field (~δ 60-65 ppm) than the methyl carbon (C H₃) (~δ 14-15 ppm). ucalgary.cacompoundchem.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C =O (Ester) | 165 - 170 |

| Quinoline C2-C10 | 110 - 155 |

| -O-CH₂ -CH₃ | 60 - 65 |

Note: These are estimated chemical shift ranges based on known data for esters and quinoline derivatives. ucalgary.caresearchgate.netorganicchemistrydata.org

Two-Dimensional (2D) NMR Techniques for Connectivity Elucidation

While 1D NMR provides information on the chemical environment of atoms, 2D NMR experiments establish their connectivity, confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the -CH₂- quartet and the -CH₃- triplet of the ethyl group, confirming their adjacency. It would also reveal the coupling network among the protons on the quinoline rings, aiding in their specific assignment. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for example, linking the quartet at ~δ 4.4 ppm to the methylene carbon at ~δ 61 ppm. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically two or three bonds). columbia.edu HMBC is crucial for piecing together the molecular puzzle. For instance, it would show a correlation between the methylene protons (-CH₂-) of the ethyl group and the ester carbonyl carbon (C=O), as well as with the C-5 carbon of the quinoline ring, confirming the position of the entire ethyl carboxylate group. youtube.comyoutube.com

Real-time (in situ) NMR Studies for Complexation Dynamics

The 8-hydroxyquinoline scaffold is a renowned chelating agent for various metal ions. Real-time (in situ) NMR studies are powerful for monitoring the dynamics of complex formation between 8-hydroxyquinoline analogues and metal ions in solution. nih.gov

When a metal ion like Zn(II) is introduced to a solution of an 8-hydroxyquinoline derivative, significant changes in the ¹H NMR spectrum can be observed. nih.gov Studies on similar ligands, such as 8-hydroxyquinoline-5-sulfonate (8-HQS), show that upon complexation, the chemical shifts of the aromatic protons are altered due to changes in the electronic distribution within the quinoline ring. rsc.orgrsc.org

Furthermore, the process of ligand exchange between the free and metal-bound states can lead to signal broadening. nih.gov If the exchange is fast on the NMR timescale, sharp, averaged signals are observed. If the exchange is slow, separate signals for the free ligand and the complex may be visible. At intermediate exchange rates, significant broadening of the signals occurs. By monitoring these changes in chemical shift and line width as a function of metal ion concentration or pH, researchers can gain detailed insights into the stoichiometry, stability, and kinetics of the complexation process. nih.govrsc.org

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups within this compound. The spectrum is characterized by a series of absorption bands, each corresponding to a specific vibrational mode.

O-H Stretch: The hydroxyl group (-OH) on the quinoline ring gives rise to a characteristic broad absorption band in the region of 3500-3200 cm⁻¹. vscht.cz In the FTIR spectrum of pure 8-hydroxyquinoline, this peak has been observed around 3390 cm⁻¹. researchgate.net

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.

C=O Stretch (Ester): A very strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester is expected in the region of 1730-1715 cm⁻¹. vscht.cz The conjugation with the aromatic quinoline ring system lowers the frequency from that of a typical saturated aliphatic ester (1750–1735 cm⁻¹). ucalgary.ca

C=C and C=N Stretches: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds within the quinoline ring system produce a series of medium to strong bands in the 1600-1450 cm⁻¹ region. researchgate.net

C-O Stretches: Two distinct C-O stretching bands are anticipated. The C-O stretch associated with the aryl ether linkage (Ar-OH) and the C-O stretches from the ester group (O=C-O-C) will appear in the fingerprint region, typically between 1300 and 1050 cm⁻¹. vscht.cz

Upon complexation with a metal ion, the most notable change in the FTIR spectrum is often the disappearance or significant broadening and shifting of the O-H stretching band, indicating the deprotonation of the hydroxyl group and its coordination to the metal center. researchgate.net

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Medium |

| Ester Carbonyl (C=O) | C=O Stretch | 1730 - 1715 | Strong |

| Quinoline Ring | C=C & C=N Stretches | 1600 - 1450 | Medium-Strong |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

The electronic absorption properties of this compound, studied by Ultraviolet-Visible (UV-Vis) spectroscopy, are characterized by transitions within the aromatic quinoline system. scirp.orgajchem-a.com The UV-Vis spectrum of 8-hydroxyquinoline (8-HQ) and its derivatives typically displays multiple absorption bands in the UV region, which are attributed to π→π* and n→π* electronic transitions. researchgate.netsemanticscholar.orgresearchgate.net

The typical UV-Vis spectrum for an 8-hydroxyquinoline derivative in a solvent like methanol (B129727) would show intense absorption bands below 350 nm. scirp.orgresearchgate.net These bands are generally assigned to π→π* transitions involving the entire conjugated system of the bicyclic aromatic ring. A lower intensity, longer-wavelength band, sometimes observed as a shoulder, can be attributed to an n→π* transition, involving the non-bonding electrons on the nitrogen and oxygen atoms. semanticscholar.org

Table 2: Typical UV-Vis Absorption Data for 8-Hydroxyquinoline Derivatives in Organic Solvents

| Solvent | λmax 1 (nm) | λmax 2 (nm) | Transition Type | Reference |

| Methanol | ~240-255 | ~300-320 | π→π | scirp.org |

| Chloroform (B151607) | ~240-255 | ~300-320 | π→π | scirp.org |

| DMSO | ~245-260 | ~310-325 | π→π* | scirp.org |

Note: Data is generalized from various 8-HQ derivatives. Specific values for this compound may vary.

Fluorescence Spectroscopy for Photophysical Properties and Quantum Yields

Fluorescence spectroscopy reveals the photophysical properties of this compound upon electronic excitation. The parent compound, 8-hydroxyquinoline (8-HQ), is known to be weakly fluorescent in most solvents. scispace.comrroij.com This low quantum yield is often attributed to an efficient non-radiative decay pathway via excited-state intramolecular proton transfer (ESPT) from the phenolic hydroxyl group to the pyridinic nitrogen atom. mdpi.comrroij.com

Modification of the 8-HQ structure, such as through the introduction of an ester group, can significantly alter its fluorescence properties. mdpi.com Ester derivatives of 8-HQ have been shown to exhibit less fluorescence than the parent compound. mdpi.com The fluorescence emission is highly dependent on the solvent environment. researchgate.net For example, a red shift (bathochromic shift) in the fluorescence of 8-HQ ether derivatives is observed in methanol compared to less polar solvents like acetonitrile (B52724) and chloroform. mdpi.com This solvatochromism indicates a change in the dipole moment of the molecule upon excitation and stabilization of the excited state by polar solvents. semanticscholar.orgresearchgate.net

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a key parameter. For 8-HQ, the quantum yield is notably low in weakly associated solvents like acetonitrile but can be higher in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). researchgate.net Upon chelation with metal ions, the ESPT process is inhibited, leading to a significant enhancement in fluorescence intensity, a property widely used in the development of fluorescent chemosensors. rroij.comscirp.org While this compound itself is not a strong emitter, its metal complexes are expected to be highly fluorescent. rroij.com For example, the zinc and cadmium complexes of 8-hydroxyquinoline-5-sulfonic acid are strongly fluorescent. uci.edu

Table 3: General Fluorescence Characteristics of 8-Hydroxyquinoline Derivatives

| Compound Type | General Fluorescence Intensity | Key Influencing Factors | Emission Wavelength Range (nm) |

| 8-Hydroxyquinoline (8-HQ) | Weak | ESPT, Solvent Polarity | 330 - 520 |

| Ester Derivatives of 8-HQ | Generally Weaker than 8-HQ | Absence of ESPT, Structural Effects | Dependent on structure and solvent |

| Ether Derivatives of 8-HQ | Higher than 8-HQ | Inhibition of ESPT | Dependent on structure and solvent |

| Metal Complexes of 8-HQ | Strong | Inhibition of ESPT, Rigidity | 450 - 800 (tunable) |

Circular Dichroism (CD) Spectroscopy for Chiral Complexes

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, specifically their differential absorption of left- and right-circularly polarized light. While this compound is an achiral molecule, it can be a component of chiral supramolecular systems or complexes, which can then be analyzed by CD spectroscopy.

A primary application of CD spectroscopy in this context is the study of interactions between metal complexes of 8-hydroxyquinoline derivatives and biomacromolecules, such as proteins. acs.org For example, when achiral zinc(II) complexes of 8-hydroxyquinoline-based Schiff bases bind to bovine serum albumin (BSA), a chiral protein, reasonably strong induced CD (ICD) bands are observed. acs.org The appearance of these ICD signals confirms the binding of the complex to the protein and indicates that the complex is held in a specific, chiral conformation within the protein's binding site.

Furthermore, if this compound is used to synthesize a metal complex with other chiral ligands, the resulting complex will be chiral and exhibit a characteristic CD spectrum. The spectrum can provide valuable information about the absolute configuration and the geometry of the metal center (e.g., Δ or Λ isomers in octahedral complexes). The formation of tris-complexes with metal ions like Fe(III) can also lead to chiral structures whose stereochemistry can be investigated with CD spectroscopy. nih.gov Therefore, while the ligand itself is achiral, CD spectroscopy is an essential tool for characterizing the stereochemistry and interactions of its chiral metal complexes.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is an indispensable technique for the characterization of this compound, providing an exact measurement of its molecular weight and enabling the determination of its elemental formula. The molecular formula of this compound is C₁₂H₁₁NO₃. nih.gov

Based on this formula, the calculated monoisotopic mass is 217.07389321 Da. nih.gov HR-MS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would aim to detect the protonated molecule [M+H]⁺ at m/z 218.0812 or the sodium adduct [M+Na]⁺ at m/z 240.0631. The high accuracy of HR-MS allows for the experimental mass to be measured to within a few parts per million (ppm) of the theoretical value, which unequivocally confirms the elemental composition of the compound.

In addition to molecular weight determination, HR-MS coupled with tandem mass spectrometry (MS/MS) provides detailed information about the molecule's structure through fragmentation analysis. By inducing fragmentation of the parent ion, characteristic product ions are generated that correspond to specific structural motifs. For this compound ([M+H]⁺, m/z 218.08), key expected fragmentation pathways would include:

Loss of ethylene: A neutral loss of C₂H₄ (28.03 Da) from the ethyl group, leading to a fragment corresponding to 8-hydroxyquinoline-5-carboxylic acid.

Loss of an ethoxy radical: Cleavage of the ester C-O bond resulting in the loss of •OCH₂CH₃ (45.06 Da).

Decarbonylation: Loss of carbon monoxide (CO, 28.00 Da) from the quinoline ring or the carboxylate group after initial fragmentation.

These fragmentation patterns provide a structural fingerprint that, combined with the accurate mass measurement, confirms the identity of this compound. libretexts.org

Table 4: HR-MS Data for this compound

| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) | Expected m/z |

| Neutral Molecule [M] | C₁₂H₁₁NO₃ | 217.0739 | N/A |

| Protonated Molecule [M+H]⁺ | C₁₂H₁₂NO₃⁺ | 218.0812 | 218.0812 |

| Sodium Adduct [M+Na]⁺ | C₁₂H₁₁NNaO₃⁺ | 240.0631 | 240.0631 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of thermally labile or non-volatile compounds like this compound. In ESI-MS analysis, the compound is typically dissolved in a suitable solvent and introduced into the mass spectrometer. The process uses electrical energy to transfer ions from the solution into the gaseous phase for analysis.

For this compound (C₁₂H₁₁NO₃, Molecular Weight: 217.22 g/mol ), analysis in positive ion mode is standard. nih.gov The molecule is expected to readily protonate on the basic quinoline nitrogen atom, yielding a prominent protonated molecular ion peak [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 218.08. This accurate mass measurement confirms the elemental composition of the molecule. Further fragmentation of this ion (MS/MS) can provide structural information by breaking down the molecule into smaller, identifiable pieces. ESI-MS is also invaluable for characterizing the metal complexes formed by 8-hydroxyquinoline derivatives, allowing for the determination of stoichiometry and coordination in solution. mdpi.comnih.gov The high sensitivity of modern mass spectrometers allows for analysis at very low concentrations, typically in the low micromolar range. chemrxiv.org

Advanced Chromatographic and Electrophoretic Methods

Advanced separation techniques are essential for assessing the purity of this compound and separating it from reaction byproducts or related analogues.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of pharmaceutical compounds and synthetic intermediates. openaccessjournals.com For this compound, a reversed-phase HPLC method is highly effective. This approach utilizes a nonpolar stationary phase (like a C18 column) and a polar mobile phase. researchgate.netscielo.br

The analysis of the parent compound, 8-hydroxyquinoline, often faces challenges due to its chelating properties, which can cause peak distortion on standard silica-based columns with trace metal contamination. sielc.comsielc.com Therefore, high-purity columns or the use of mixed-mode columns, which combine reversed-phase and ion-exchange characteristics, can offer superior peak shape and resolution. sielc.com A typical mobile phase would consist of a mixture of acetonitrile and water, with an acidic modifier like phosphoric acid or formic acid to ensure sharp, symmetrical peaks. researchgate.netsielc.com For compatibility with mass spectrometry detection (LC-MS), volatile buffers such as ammonium (B1175870) formate (B1220265) are used instead of phosphoric acid. sielc.comsielc.com The lipophilicity of various 8-hydroxyquinoline derivatives can be compared using reversed-phase HPLC by determining their log k values (logarithm of the retention factor). nih.gov

Table 1: Representative HPLC Method Parameters for an 8-Hydroxyquinoline Analogue

| Parameter | Value |

|---|---|

| Column | Primesep 200 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | 30% Acetonitrile / 70% Water with 0.1% H₃PO₄ |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 250 nm |

| Column Temperature | 40 °C |

| Injection Volume | 20 µL |

This table is based on a method developed for the parent compound 8-hydroxyquinoline and is adaptable for its ethyl carboxylate derivative. scielo.brsielc.com

Capillary Zone Electrophoresis (CZE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility, which is dependent on the ion's charge-to-mass ratio. springernature.com CZE offers advantages such as short analysis times and minimal sample consumption. nih.gov When coupled with Laser-Induced Fluorescence (LIF) detection, it becomes an exceptionally sensitive method for analyzing fluorescent compounds. springernature.comnih.gov

The 8-hydroxyquinoline scaffold is known to be fluorescent, a property that is often enhanced upon chelation with metal ions. scispace.com This native fluorescence makes this compound an ideal candidate for highly sensitive analysis by CZE-LIF. mdpi.com The separation would be performed in a fused silica (B1680970) capillary filled with a conductive buffer. The charge on the molecule, and thus its electrophoretic mobility, can be manipulated by adjusting the pH of the buffer, allowing for the optimization of separation from impurities. The LIF detector uses a laser to excite the fluorescent analyte as it passes through a detection window in the capillary, and the emitted light is measured, providing detection limits that can reach picomolar concentrations. springernature.comnih.govmdpi.com

X-ray Diffraction for Solid-State Structural Determination (Single-Crystal X-ray Diffraction)

While the specific crystal structure for this compound is not publicly available, analysis of closely related analogues provides significant insight into the expected structural features. For example, the crystal structure of a similar quinoline derivative, ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, has been determined. iucr.org Such studies reveal critical data including the crystal system, space group, and unit cell dimensions, which define the packing of molecules in the crystal. iucr.orgresearchgate.net For the parent 8-hydroxyquinoline, X-ray diffraction has revealed a monoclinic polymorph (space group P2₁/n) where molecules form dimers through intermolecular hydrogen bonds. nih.govresearchgate.net This type of detailed structural data is vital for understanding intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the physical properties of the solid material. nih.gov

Table 2: Crystallographic Data for an Analogue, Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₄H₂₆N₂O₄S |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.1234 (4) |

| b (Å) | 22.8432 (9) |

| c (Å) | 10.2647 (4) |

| β (°) | 108.435 (4) |

| Volume (ų) | 2247.90 (15) |

| Z (molecules/unit cell) | 4 |

Data obtained from a study on a related quinoline derivative, illustrating the type of information yielded by single-crystal X-ray diffraction. iucr.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to species with unpaired electrons. Therefore, it is not used to characterize the diamagnetic this compound molecule itself. Instead, EPR is an indispensable tool for studying its paramagnetic metal complexes, for instance, with transition metals like Cu(II), Mn(III), or Cr(III). researchgate.netnih.govacs.org

When this compound acts as a ligand and chelates to a paramagnetic metal ion, the resulting complex can be analyzed by EPR. The EPR spectrum provides detailed information about the electronic structure of the metal center. Key parameters obtained from the spectrum, such as the g-values and hyperfine coupling constants, reveal the oxidation state of the metal, its coordination geometry, and the nature of the metal-ligand bonds (i.e., the degree of covalency). nih.gov For example, EPR spectroscopy has been used to confirm the effective extraction of copper from the Cu-β-amyloid complex by novel 8-hydroxyquinoline-based chelators and to characterize the resulting Cu(II)-ligand complexes. acs.org It is also used to study the spin states of iron(III) complexes with 8-hydroxyquinoline derivatives. nih.gov

Coordination Chemistry of Ethyl 8 Hydroxyquinoline 5 Carboxylate and Its Analogues

Chelation Mechanism and Ligand Donor Set (N,O) of 8-Hydroxyquinoline (B1678124) Derivatives

8-Hydroxyquinoline and its derivatives, including Ethyl 8-hydroxyquinoline-5-carboxylate, are classic examples of bidentate ligands. scirp.orgwikipedia.org Their ability to form stable metal complexes stems from a specific structural arrangement that facilitates chelation. The key to this process lies in the proximity of the hydroxyl group at the 8-position to the nitrogen atom within the quinoline (B57606) ring. rroij.comscispace.com

The chelation mechanism involves the displacement of the hydrogen atom from the hydroxyl group, allowing the oxygen to act as a donor atom. rroij.comscispace.com Simultaneously, the heterocyclic nitrogen atom also donates a lone pair of electrons to the metal ion. scirp.orgscirp.orgscirp.org This dual donation from both the deprotonated oxygen and the quinoline nitrogen, the (N,O) donor set, results in the formation of a stable five-membered chelate ring with the metal ion. nih.gov This ring structure is thermodynamically favorable and is the primary reason for the high stability of the resulting metal complexes. rac.ac.inajchem-a.com The formation of these stable chelates is a hallmark of 8-hydroxyquinoline and its analogues, making them potent metal-binding agents. researchgate.netnih.govtandfonline.com

Formation of Metal Complexes with this compound

This compound readily forms complexes with a wide array of metal ions. This reactivity is characteristic of the 8-hydroxyquinoline scaffold, which is known to chelate numerous metals. rroij.comscispace.com The ester group at the 5-position modifies the electronic properties and solubility of the ligand but does not fundamentally alter its chelating nature.

Complexes of 8-hydroxyquinoline derivatives have been reported with a variety of transition metals and main group elements. Documented examples include complexes with:

Fe(III) rroij.comscispace.com

Cu(II) scirp.orgscirp.orgrac.ac.inresearchgate.net

Zn(II) rroij.comscispace.comacs.org

Al(III) rroij.comscispace.comresearchgate.net

Cd(II) mdpi.comjcsp.org.pk

Ni(II) scirp.orgscispace.comscirp.org

Ag(I) ajchem-a.com

Ru and Rh organometallic half-sandwich complexes acs.orgrsc.orgnih.gov

The formation of these complexes typically occurs by mixing a solution of the ligand with a solution of the corresponding metal salt. The reaction conditions, such as pH and solvent, can influence the stoichiometry and structure of the final product. The lipophilic character of the ligand is generally transferred to the metal complex upon formation. scirp.orgscirp.org

Stoichiometry and Geometry of Metal Complexes

The interaction between this compound and metal ions leads to the formation of complexes with specific metal-to-ligand ratios and well-defined three-dimensional structures.

The stoichiometry of metal complexes formed with 8-hydroxyquinoline derivatives is commonly determined using spectrophotometric and conductometric titration methods. scirp.orgscirp.orgscirp.orgresearchgate.net

Spectrophotometric methods , such as the mole-ratio method or Job's method of continuous variation, are frequently employed. scirp.orgscirp.org These techniques monitor the change in absorbance at a specific wavelength as the molar ratio of the ligand to the metal ion is varied. The point of maximum absorbance corresponds to the stoichiometry of the complex. rac.ac.in For many divalent metal ions like Cu(II), Ni(II), and Co(II), a metal-to-ligand (M:L) ratio of 1:2 is consistently observed. scirp.orgscirp.orgrac.ac.injcsp.org.pk For Ag(I), a 1:1 stoichiometry has been reported. ajchem-a.com

Conductometric titration is another valuable technique, particularly for ions like Cu(II). scirp.orgscirp.org In this method, the conductivity of a metal salt solution is measured as the ligand solution is incrementally added. A distinct change in the slope of the conductivity curve indicates the endpoint of the complexation reaction, revealing the stoichiometry. scirp.orgresearchgate.net This method has also confirmed a 1:2 (M:L) ratio for the Cu(II)-8-hydroxyquinoline complex. scirp.orgscirp.org

The following table summarizes typical stoichiometries found for metal complexes with 8-hydroxyquinoline and its derivatives.

| Metal Ion | Typical M:L Ratio | Method of Determination |

| Cu(II) | 1:2 | Spectrophotometry, Conductometry |

| Ni(II) | 1:2 | Spectrophotometry |

| Co(II) | 1:2 | Spectrophotometry |

| Cd(II) | 1:2 | Spectrophotometry |

| Ag(I) | 1:1 | Spectrophotometry |

| Al(III) | 1:3 | - |

The coordination geometry of the metal center in these complexes is dictated by the metal ion's coordination number and the nature of the ligands. For complexes with 8-hydroxyquinoline derivatives, several geometries are commonly observed.

Square Planar: This geometry is frequently adopted by Cu(II) complexes where two bidentate ligands coordinate to the metal center, resulting in a CuN₂O₂ chromophore. scirp.orgscirp.orgscirp.org The four donor atoms from the two ligands lie in the same plane as the central copper ion.

Octahedral: Many divalent metal ions, such as Ni(II) and Co(II), form octahedral complexes. scirp.orgscirp.orgscirp.org In a 1:2 (M:L) complex, the two 8-hydroxyquinoline derivative ligands occupy four coordination sites. The remaining two positions in the octahedral sphere are typically filled by solvent molecules, such as water. scirp.orgscirp.org Tris(8-hydroxyquinolinate) complexes, like Alq₃, also exhibit an octahedral geometry. researchgate.net

Distorted Geometries: Due to the geometric constraints imposed by the chelating ligands, deviations from ideal geometries are common. For instance, some Zn(II) complexes with 8-hydroxyquinoline derivatives show a distorted octahedral coordination sphere. acs.org Similarly, EPR studies of Cu(II) complexes often suggest a tetragonally elongated pseudo-octahedral arrangement. researchgate.net

The following table outlines common coordination geometries for selected metal ions.

| Metal Ion | Coordination Number | Common Geometry |

| Cu(II) | 4 | Square Planar |

| Ni(II) | 6 | Octahedral |

| Co(II) | 6 | Octahedral |

| Zn(II) | 6 | Distorted Octahedral |

| Al(III) | 6 | Octahedral |

Solution Chemistry and Stability of Metal Chelates

The behavior of metal chelates in solution is critical for understanding their reactivity and potential applications. This involves studying the equilibrium between the free metal ion, the ligand, and the formed complex, as well as quantifying the stability of the complex.

The stability of a metal complex in solution is quantitatively expressed by its stability constant (or formation constant). For a 1:2 metal-ligand complex, the stepwise formation can be represented by the following equilibria:

M + L ⇌ ML (K₁) ML + L ⇌ ML₂ (K₂)

Studies on 8-hydroxyquinoline and its derivatives have consistently shown the formation of highly stable metal chelates. rac.ac.inajchem-a.com The stability constants are typically determined through potentiometric or spectrophotometric titrations, where changes in pH or absorbance are monitored as a function of reactant concentrations. mcmaster.canih.govuncw.edunih.gov

For example, the Cu(II) complexes of 8-hydroxyquinoline derivatives exhibit high stability, which is a key factor in their wide range of applications. nih.govnih.gov The stability of these complexes is influenced by factors such as the basicity of the ligand's donor atoms and the nature of the solvent. mcmaster.ca Comprehensive evaluations of equilibrium constants for 8-hydroxyquinoline and its metal chelates have been compiled to provide reliable data for researchers. elsevier.com

The following table provides illustrative stability constant data for complexes of 8-hydroxyquinoline-2-carboxylic acid, a related tridentate ligand, demonstrating the high stability typical of this class of compounds. uncw.edu

| Metal Ion | Log K₁ |

| Cu(II) | 12.00 |

| Pb(II) | 11.35 |

| La(III) | 10.13 |

| Gd(III) | 9.89 |

| Zn(II) | 9.10 |

| Cd(II) | 8.57 |

| Ca(II) | 6.16 |

| Mg(II) | 4.93 |

Data for 8-hydroxyquinoline-2-carboxylic acid in 0.1 M NaClO₄ at 25 °C. uncw.edu

Influence of pH and Solvent on Complex Formation and Stability

The formation and stability of metal complexes with this compound and its analogues are profoundly influenced by the pH of the solution and the nature of the solvent system. These factors dictate the protonation state of the ligand and the solvation energies of the reacting species, thereby controlling the thermodynamics and kinetics of complexation.

Influence of pH:

The pH of the medium is a critical parameter governing the formation of metal-8-hydroxyquinoline complexes. The 8-hydroxyquinoline (8-HQ) moiety is a monoprotic, bidentate chelating agent, meaning it possesses two donor atoms (nitrogen and oxygen) and can lose one proton from its hydroxyl group upon coordination. scirp.orgscirp.org The availability of the deprotonated form of the ligand, which is the active species for chelation, is directly dependent on the pH.

Studies on 8-HQ derivatives show that complex formation is highly pH-sensitive. For instance, the synthesis of specific metal complexes is often optimized by adjusting the pH to a specific value; a pH of ~5.6 is used for copper systems, while a pH of ~7.3 is optimal for certain nickel and cobalt systems. scirp.orgscirp.org Spectroscopic titrations reveal that changes in pH alter the coordination environment and can lead to the formation of different complex species. For example, in studies with a 5-nitro-8-hydroxyquinoline-proline hybrid and Cu(II), various species such as [Cu(HL)]⁺, [Cu(L)], [Cu(LH)₂], [Cu(LH)(L)]⁻, and [Cu(L)₂]²⁻ are formed at different pH values. nih.gov The transformation between these species is often accompanied by noticeable shifts in UV-vis absorption spectra. nih.gov The protonation constants (pKa values) of the ligand are fundamental to this behavior, and these apparent constants can be shifted to lower pH in the presence of competing metal ions. uncw.edu

The table below illustrates the pH-dependent speciation of a Cu(II) complex with an 8-hydroxyquinoline analogue, as determined by spectroscopic analysis. nih.gov

Table 1: pH-Dependent Species in a Cu(II)-8-Hydroxyquinoline Analogue System

| pH Range | Dominant Species | Observation |

|---|---|---|

| Acidic (e.g., < 6.5) | [Cu(HL)]⁺ | Initial complex formation with the protonated ligand. |

| Neutral to Mildly Basic (e.g., 6.5 - 9.3) | [Cu(L)] | Deprotonation of the ligand leads to a new dominant species with a significant red shift in the absorption spectrum. nih.gov |

| Basic (e.g., > 9.3) | Bis-ligand complexes (e.g., [Cu(L)₂]²⁻) | Formation of more complex species with higher ligand-to-metal ratios. |

Influence of Solvent:

The choice of solvent plays a significant role in the stability and thermodynamics of complex formation. researchgate.net Solvents influence the solubility of both the ligand and the metal salt, as well as the stability of the resulting complex. The solvating ability of the solvent, often described by parameters like the Guttmann donor number, is a key factor. researchgate.net

Conductometric and spectroscopic studies are often performed in various organic solvents such as ethanol (B145695), acetonitrile (B52724), methanol (B129727), chloroform (B151607), and dimethyl sulfoxide (B87167) (DMSO) to characterize the resulting complexes. scirp.orgresearchgate.net Research has shown that solvent type can significantly impact the stability constants of complexes. For instance, in one study, acetonitrile was found to yield the highest stability constants for certain Schiff base complexes, followed by a 1:1 mixture with ethanol, and then pure ethanol. researchgate.net The thermodynamic nature of the complexation reaction (i.e., whether it is exothermic or endothermic) can also vary with the solvent system. researchgate.net Furthermore, the inherent properties of the ligand, such as the presence of zwitterionic functional groups in some analogues, can be exploited to enhance solubility in aqueous solutions. nih.gov

Ligand Exchange Dynamics and Protein Adduct Stabilization in Biological Environments

In biological systems, the interaction of metal-8-hydroxyquinoline complexes with biomolecules like proteins is a dynamic process that can involve ligand exchange and the formation of stable metal-protein adducts. These interactions are crucial for the mechanism of action of many biologically active 8-hydroxyquinoline derivatives.

Ligand Exchange Dynamics:

When a metal-8-hydroxyquinoline complex encounters a protein, the ligands of the original complex can be partially or fully exchanged for amino acid residues on the protein surface. A clear example of this is seen in the interaction between the vanadium complex [VIVO(8-HQ)₂] and bovine pancreatic ribonuclease (RNase A). rsc.org Crystallographic studies at pH 5.1 demonstrated that upon binding to the protein, one of the 8-hydroxyquinolinato (8-HQ) ligands is displaced and replaced by a water molecule and the side-chain of a glutamate (B1630785) residue (Glu111) from the protein. rsc.org This ligand exchange event leads to the formation of a ternary adduct consisting of the metal ion, the remaining 8-HQ ligand, and the protein. rsc.org

Protein Adduct Formation and Stabilization:

The binding of a metal-8-hydroxyquinoline fragment to a protein results in a metal-protein adduct. This binding can be either covalent, through coordination with amino acid side chains, or non-covalent. nih.govresearchgate.net Studies with hen egg white lysozyme (B549824) (HEWL) have shown that a [VIVO(8-HQ)(H₂O)]⁺ fragment can interact covalently with the solvent-exposed aspartate residue Asp119. nih.govresearchgate.net In contrast, a different species, cis-[VIVO(8-HQ)₂(H₂O)], was found to bind non-covalently with arginine (Arg128) and lysine (B10760008) (Lys96) residues from a symmetry-related molecule in the crystal lattice. nih.govresearchgate.net

The stability of these adducts is not governed solely by the thermodynamic stability of the initial complex but is also influenced by the steric and structural properties of the ligands and the local protein environment. rsc.org The stabilization of these adducts can be significantly enhanced by secondary interactions. For example, the covalent binding to Asp119 in HEWL is further stabilized by a π-π stacking interaction with a nearby tryptophan (Trp62) and a hydrogen bond with an asparagine (Asn103) from an adjacent protein molecule, highlighting the importance of protein-protein interactions in adduct stabilization. nih.govresearchgate.net The specific nature of the coordination can also be pH-dependent; EPR data for the RNase A adduct showed that the vanadium center is coordinated by different residues at different pH values. rsc.org

Table 2: pH-Dependent Coordination in a VIVO–8-HQ–RNase A Adduct

| pH | Coordinating Protein/Solvent Species |

|---|---|

| 5.1 | (Glu-COO⁻; H₂O) rsc.org |

| 7.4 | (His-N; H₂O) rsc.org |

| 8.4 | (His-N; OH⁻) or (Ser/Thr-O⁻, H₂O) rsc.org |

Redox Properties of Metal-8-Hydroxyquinoline Complexes

The redox behavior of metal-8-hydroxyquinoline complexes is a key aspect of their chemical and biological activity. These complexes can act as either antioxidants or pro-oxidants, depending on the coordinated metal ion, the specific 8-HQ derivative, and the biological context. nih.govtandfonline.com This dual activity is central to their proposed mechanisms of action in various therapeutic applications.

The 8-hydroxyquinoline scaffold itself possesses notable reducing properties and can exhibit strong antioxidant activity, potentially more potent than that of flavonoids like catechin (B1668976) and quercetin. nih.gov This intrinsic antioxidant capacity is not solely dependent on iron chelation. nih.gov

However, when 8-hydroxyquinoline and its analogues chelate redox-active transition metals, particularly iron (Fe) and copper (Cu), the resulting complexes can become redox-active and promote pro-oxidant effects. tandfonline.commdpi.com In this role, the lipophilic metal complex can enter cells and participate in redox cycling. tandfonline.com The metal center within the complex can facilitate the generation of reactive oxygen species (ROS), such as the hydroxyl radical (OḢ), through reactions like the Fenton reaction. tandfonline.com This generation of ROS can lead to oxidative stress and damage to cellular components, including lipids, proteins, and DNA, a mechanism implicated in the anticancer activity of some 8-HQ derivatives. tandfonline.com

Conversely, complexation can also modulate the redox potential of the ligand and lead to enhanced antioxidant effects. For instance, certain manganese-8HQ complexes have been shown to possess superoxide (B77818) dismutase (SOD)-mimetic activity, which is an antioxidant function. nih.gov The introduction of substituents onto the 8-HQ ring, such as a nitro group, can also alter the redox properties, potentially enabling bioreductive activation of the compound. mdpi.com

Cyclic voltammetry is a primary technique used to investigate the redox properties of these metal complexes, providing insights into their electron transfer processes. nih.govmdpi.com Studies using this technique have confirmed the reducing properties of 8-quinolinol and have been used to characterize the redox behavior of its iron and copper complexes. nih.govmdpi.com

Table 3: Summary of Redox Behaviors of Metal-8-Hydroxyquinoline Complexes

| Complex Type | Observed Redox Behavior | Proposed Mechanism | Reference |

|---|---|---|---|

| Free 8-Hydroxyquinoline | Antioxidant | Acts as a reducing agent, scavenging free radicals. | nih.gov |

| Iron (Fe)-8HQ Complexes | Pro-oxidant | Catalyzes the generation of reactive oxygen species (ROS), leading to oxidative damage. | tandfonline.com |

| Copper (Cu)-8HQ Complexes | Pro-oxidant | Enhances cytotoxic activity through the elevation of ROS. | tandfonline.com |

| Manganese (Mn)-8HQ Complexes | Antioxidant | Exhibits superoxide dismutase (SOD)-mimetic activity. | nih.gov |

Photophysical Properties and Fluorescent Behavior of 8 Hydroxyquinoline Carboxylates

Intrinsic Fluorescence Characteristics of 8-Hydroxyquinoline (B1678124) and its Esters

8-Hydroxyquinoline (8-HQ), the parent compound of the carboxylate series, exhibits fascinating and complex fluorescence characteristics that are highly dependent on its environment. In many solvents, 8-HQ is weakly fluorescent or even non-fluorescent. mdpi.comrroij.comscispace.com This low fluorescence quantum yield is a hallmark of the 8-HQ molecule and is primarily attributed to an efficient quenching pathway involving excited-state intramolecular proton transfer (ESPT). mdpi.comresearchgate.net Upon photoexcitation, the hydroxyl group at the 8-position becomes more acidic, while the nitrogen atom in the pyridine (B92270) ring becomes more basic, facilitating the transfer of a proton. This process leads to the formation of a non-fluorescent tautomer, providing a rapid, radiationless deactivation pathway for the excited state. acs.orgnih.gov

The fluorescence of 8-HQ can be observed under specific conditions and often displays dual emission bands, suggesting the presence of multiple emitting species in equilibrium. For instance, in various solvents, fluorescence can be seen in the 330-410 nm range. The intensity and position of these bands are strongly influenced by solvent polarity, concentration, and the excitation wavelength. In aprotic polar solvents like dimethylformamide and dimethyl sulfoxide (B87167), a higher quantum yield is observed compared to hydroxylic solvents, where hydrogen bonding can further quench fluorescence.

Ester derivatives of 8-hydroxyquinoline, such as Ethyl 8-hydroxyquinoline-5-carboxylate, generally exhibit lower fluorescence intensity than the parent 8-HQ molecule. mdpi.comnih.gov The substitution at the hydroxyl group (O-substituent) prevents the formation of the intramolecular hydrogen bond that is a precursor to the ESPT process. However, the ester group itself can introduce other deactivation pathways. Theoretical and experimental studies on quinolin-8-yl benzoate, an ester derivative, show that these compounds are often non-coplanar structures, which can affect their electronic properties and fluorescence. mdpi.comresearchgate.net In general, while ether derivatives of 8-HQ tend to be more fluorescent than 8-HQ (due to the blockage of ESPT without adding significant quenching pathways), ester derivatives are typically less fluorescent. mdpi.comnih.gov

Table 1: Representative Fluorescence Characteristics of 8-Hydroxyquinoline in Various Solvents

| Solvent | Excitation λ (nm) | Emission λ (nm) | Observations |

|---|---|---|---|

| Ethanol (B145695) | 290 | ~365 and ~410 (overlapping) | Dual emission bands observed. |

| Ethylene Glycol | 290 | ~365 and ~410 | Shows two overlapping bands. |

| DMSO | 290 | ~365 and ~410 | High quantum yield observed. |

| Propanol/DMF Mixture | 290 | Iso-emissive point ~410 | Indicates formation of hydrogen-bonding complexes. |

| Acidic Media (High Conc.) | - | ~427 | Green fluorescence due to cationic species is quenched. |

Mechanism of Fluorescence Quenching and Enhancement

The fluorescence of 8-hydroxyquinoline (8-HQ) and its derivatives is fundamentally governed by the process of Excited State Proton Transfer (ESPT). In its ground state, 8-HQ exists predominantly in an "enol" form, stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the quinoline (B57606) nitrogen. nih.govnih.gov Upon absorption of light, the molecule is promoted to an excited state where the proton acidity of the hydroxyl group and the proton basicity of the nitrogen atom are significantly increased.

This change in acidity/basicity facilitates an ultrafast transfer of the proton from the oxygen to the nitrogen atom, creating an excited "keto" tautomer. acs.orgnih.gov This ESPT process is a highly efficient, radiationless deactivation channel that quenches the fluorescence of the enol form. researchgate.netrsc.org The keto tautomer itself is typically non-emissive or weakly emissive and quickly returns to the ground state, dissipating the absorbed energy as heat. nih.gov Theoretical studies confirm that the intramolecular hydrogen bond is strengthened in the excited state, which facilitates the proton transfer with a negligible energy barrier. nih.gov Consequently, 8-HQ is weakly fluorescent in most environments where this proton transfer can freely occur. rroij.comscispace.com

A dramatic enhancement of fluorescence, often referred to as chelation-enhanced fluorescence (CHEF), is a defining characteristic of 8-hydroxyquinoline and its derivatives upon binding with metal ions. mdpi.comrroij.comresearchgate.net When 8-HQ or a derivative like this compound coordinates with a metal ion (e.g., Al³⁺, Mg²⁺, Zn²⁺), the hydroxyl proton is displaced and a stable chelate ring is formed involving the oxygen and nitrogen atoms. scispace.comnih.govresearchgate.net

The removal of the phenolic proton fundamentally alters the photophysical landscape of the molecule. By eliminating the proton donor, the ESPT pathway, which is the primary cause of fluorescence quenching, is inhibited. mdpi.comnih.govacs.orgacs.org This blockage of the non-radiative decay channel forces the excited molecule to relax through radiative pathways, resulting in a significant "turn-on" of fluorescence. researchgate.netresearchgate.net

Furthermore, the formation of the metal-ligand complex increases the structural rigidity of the molecule. rroij.comscispace.com This rigidity reduces the energy loss through vibrational and rotational motions, further enhancing the fluorescence quantum yield. The resulting metal complexes are often highly emissive, forming the basis for the widespread use of 8-HQ derivatives as fluorescent sensors. researchgate.netresearchgate.netresearchgate.net The intensity and color of the emission are dependent on the specific metal ion, the substituents on the quinoline ring, and the solvent environment. rroij.comdocumentsdelivered.com

Influence of O-Substituents and Other Functional Groups on Emission Spectra